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molecular formula C7H8BFO3 B1307766 2-Fluoro-5-methoxyphenylboronic acid CAS No. 406482-19-7

2-Fluoro-5-methoxyphenylboronic acid

Cat. No. B1307766
M. Wt: 169.95 g/mol
InChI Key: IPTZOWYBCLEBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536165B2

Procedure details

Obtained (1.225 g, yield 76%) following the procedure described in Intermediate 27, starting with 6-chloro-4-methylpyridin-3-amine (7.01 mmol, 1.000 g), 2-fluoro-5-methoxyphenylboronic acid (7.01 mmol, 1.191 g).
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.191 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1B(O)O>>[F:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)N)C
Step Three
Name
Quantity
1.191 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained (1.225 g, yield 76%)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)OC)C1=CC(=C(C=N1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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